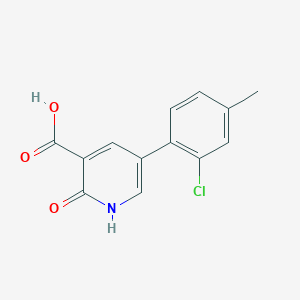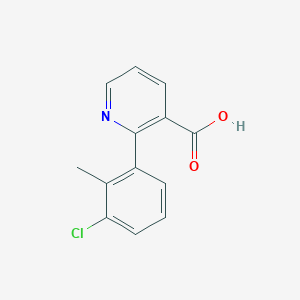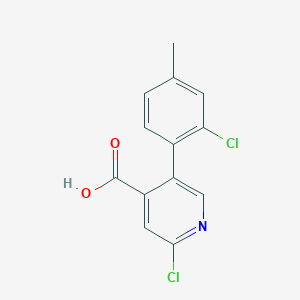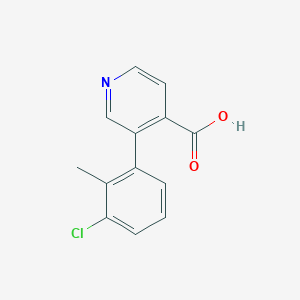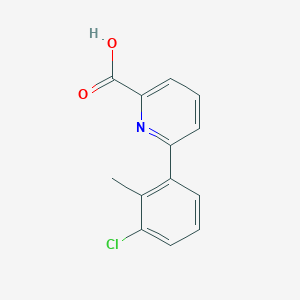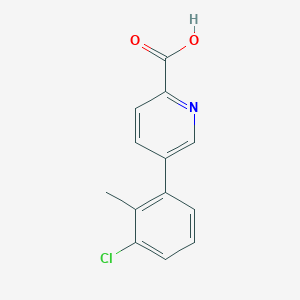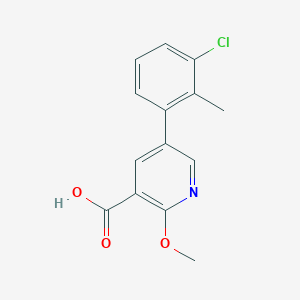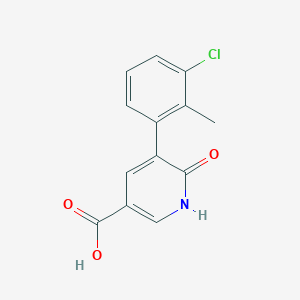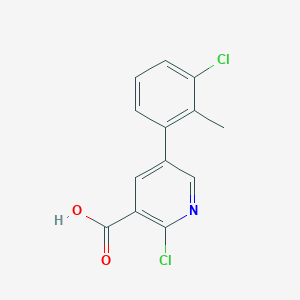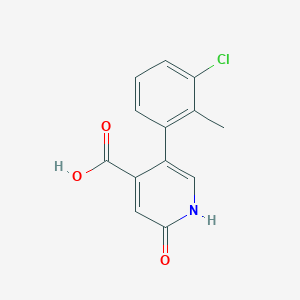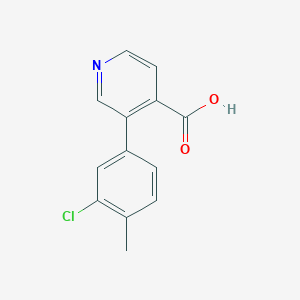
MFCD18317588
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD18317588” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and is used in various scientific and industrial fields. The compound’s detailed chemical name and structure are essential for understanding its behavior and interactions in different environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317588” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in the successful preparation of the compound. Detailed protocols and optimized conditions are essential for achieving high yield and purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques and equipment. Continuous flow reactors, automated systems, and stringent quality control measures ensure the consistent production of the compound. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD18317588” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve specific transformations.
Substitution: Nucleophilic or electrophilic reagents are used depending on the desired substitution reaction.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
“MFCD18317588” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism by which “MFCD18317588” exerts its effects involves specific molecular targets and pathways. Detailed studies on its interaction with enzymes, receptors, or other biomolecules provide insights into its mode of action. Understanding these mechanisms is crucial for developing new applications and optimizing its use in various fields.
Comparaison Avec Des Composés Similaires
Compound A: Shares similar functional groups but differs in molecular structure.
Compound B: Exhibits comparable reactivity but has distinct physical properties.
Compound C: Used in similar applications but has different synthesis routes and conditions.
Uniqueness: “MFCD18317588” stands out due to its unique combination of properties, making it suitable for specific applications where other compounds may not be as effective. Its distinct molecular structure and reactivity profile contribute to its versatility and potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
3-(3-chloro-4-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-12(8)14)11-7-15-5-4-10(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPNSKPWULCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687616 |
Source


|
| Record name | 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-05-4 |
Source


|
| Record name | 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
